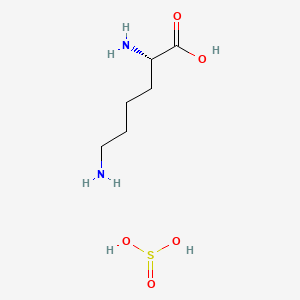

(2S)-2,6-diaminohexanoic acid; sulfurous acid

Description

Propriétés

Formule moléculaire |

C6H16N2O5S |

|---|---|

Poids moléculaire |

228.27 g/mol |

Nom IUPAC |

(2S)-2,6-diaminohexanoic acid;sulfurous acid |

InChI |

InChI=1S/C6H14N2O2.H2O3S/c7-4-2-1-3-5(8)6(9)10;1-4(2)3/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t5-;/m0./s1 |

Clé InChI |

GBHLHDYMUPKJKN-JEDNCBNOSA-N |

SMILES isomérique |

C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |

SMILES canonique |

C(CCN)CC(C(=O)O)N.OS(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Microbial Fermentation and Broth Preparation

Industrial-scale production of L-lysine primarily relies on microbial fermentation using Corynebacterium glutamicum or Escherichia coli strains engineered for high yield. The process begins with a nutrient-rich medium containing carbon sources (e.g., molasses), nitrogen (ammonium salts), and trace minerals. Under aerobic conditions at 30–32°C, these strains metabolize substrates to excrete L-lysine into the broth, achieving concentrations up to 92 g/L.

Post-fermentation, cells are removed via ultrafiltration (10,000–500,000 Dalton cutoff) to yield a cell-free permeate. This step ensures the removal of cellular debris and proteins, critical for downstream purity.

Acidification with Sulfurous Acid

The cell-free lysine broth is concentrated via evaporation (140–214°F under vacuum) to 30–70% solids. Traditional processes acidify concentrated lysine with HCl or H₂SO₄ to form monohydrochloride or sulfate salts. For sulfurous acid derivatives, H₂SO₃ is introduced at this stage. The stoichiometric ratio and pH control are pivotal:

- Reaction :

$$

\text{L-Lysine (free base)} + \text{H}2\text{SO}3 \rightarrow \text{L-Lysine sulfite} + \text{H}_2\text{O}

$$ - Optimal pH : 4.0–6.0 to stabilize the sulfite ion (HSO₃⁻).

Adjustments require careful titration to avoid over-acidification, which may degrade lysine or form undesired byproducts.

Chemical Synthesis Routes

Direct Neutralization of L-Lysine with H₂SO₃

Laboratory-scale synthesis involves reacting pure L-lysine freebase with aqueous sulfurous acid. This method offers precise control over stoichiometry and crystallinity:

- Dissolution : L-lysine (1 mol) is dissolved in deionized water at 50°C.

- Acid Addition : H₂SO₃ (1 mol) is added dropwise with stirring.

- Crystallization : The solution is cooled to 4°C, precipitating the lysine sulfite salt.

Solvent-Mediated Synthesis

Non-aqueous solvents (e.g., ethanol) enhance crystal formation:

- Procedure : L-lysine and H₂SO₃ are mixed in ethanol (1:3 v/v) under reflux (78°C).

- Advantage : Reduces solubility of byproducts, improving purity to >99%.

Post-Fermentation Processing and Granulation

Spray Granulation

Adapted from lysine hydrochloride production, the enriched lysine sulfite broth is atomized into a fluidized bed of lysine particulates (<177 μm). Key parameters:

| Parameter | Optimal Range |

|---|---|

| Bed Temperature | 30–100°C |

| Nozzle Pressure | 2–4 bar |

| Particle Growth Rate | 0.5–1.2 mm/hr |

This agglomeration method yields dust-free granules (177–420 μm) suitable for industrial applications.

Crystallization and Drying

Post-acidification, the lysine sulfite solution is crystallized under controlled conditions:

- Temperature Gradient : Gradual cooling from 50°C to 10°C over 12 hours.

- Seed Crystals : Add pre-formed lysine sulfite crystals to enhance uniformity.

The crystals are vacuum-dried (<1% moisture) and sieved to isolate the desired particle size.

Analytical Characterization

Purity and Structural Confirmation

Stability Assessment

- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating robust thermal stability.

- Hygroscopicity : Moisture uptake <5% at 70% RH, superior to lysine hydrochloride.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fermentation + H₂SO₃ | 78–85 | 95–98 | High | Moderate |

| Chemical Synthesis | 82–88 | 98–99.5 | Low | High |

| Solvent-Mediated | 90–92 | 99.5 | Medium | Low |

Fermentation remains the most scalable approach, while chemical synthesis offers higher purity for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

Excess H₂SO₃ may generate sulfonate derivatives. Mitigation strategies include:

Crystallization Efficiency

Poor crystal morphology can hinder filtration. Seeding with 1–2% (w/w) lysine sulfite nuclei improves yield and particle uniformity.

Analyse Des Réactions Chimiques

Types de réactions : L'acide (2S)-2,6-diaminohexanoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et les halogènes pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent différents dérivés de la L-lysine, tels que la N-acétyl-L-lysine .

L'acide sulfureux agit principalement comme un agent réducteur et peut subir une oxydation pour former de l'acide sulfurique. Il réagit également avec les bases pour former des sulfites et des bisulfites. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des bases comme l'hydroxyde de sodium .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de l'acide (2S)-2,6-diaminohexanoïque implique son incorporation dans les protéines pendant la traduction. Il est reconnu par l'ARN de transfert (ARNt) et incorporé dans la chaîne polypeptidique en croissance par les ribosomes. Ce processus est essentiel à la synthèse des protéines et au fonctionnement cellulaire.

L'acide sulfureux exerce ses effets principalement par ses propriétés réductrices. Il peut donner des électrons à d'autres molécules, les réduisant ainsi. Cette propriété est utilisée dans diverses réactions chimiques et applications industrielles.

Mécanisme D'action

The mechanism of action of (2S)-2,6-diaminohexanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) and incorporated into the growing polypeptide chain by ribosomes. This process is essential for protein synthesis and cellular function .

Sulfurous acid exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and industrial applications .

Comparaison Avec Des Composés Similaires

Comparative Analysis of (2S)-2,6-Diaminohexanoic Acid with Similar Compounds

Structural and Functional Analogues of L-Lysine

The following compounds are compared based on molecular structure, stereochemistry, and applications:

Key Findings:

- Stereochemical Differences: D-Lysine ((2R)-configuration) is non-bioactive in humans but critical in bacterial systems .

- Functional Group Modifications: Methyl-substituted derivatives (e.g., 2,6-diamino-2-methylhexanoic acid) alter steric hindrance, impacting enzyme interactions .

- Pharmacological Potential: Conjugates like Angiolin demonstrate enhanced therapeutic effects compared to unmodified L-lysine .

Sulfurous Acid in Context

Comparison with Other Sulfur Oxoacids

| Acid Name | Formula | Strength | Stability | Key Uses |

|---|---|---|---|---|

| Sulfurous Acid | H₂SO₃ | Weak | Unstable | Intermediate in SO₂ scrubbing, food preservative |

| Sulfuric Acid | H₂SO₄ | Strong | Highly stable | Industrial catalyst, battery acid |

| Sulfonic Acid | RSO₃H | Strong | Stable | Detergents, ion-exchange resins |

Environmental Relevance:

highlights sulfurous acid's role in air-quality models, where its formation from SO₂ emissions is tracked to assess pollution mitigation strategies .

Activité Biologique

(2S)-2,6-Diaminohexanoic acid , also known as L-lysine , is an essential amino acid crucial for various biological processes. When combined with sulfurous acid (H₂SO₃), a weak dibasic acid, the compound exhibits distinct properties that are valuable in biological and industrial contexts. This article provides a detailed analysis of the biological activity of this compound, supported by research findings and data.

1. L-Lysine

L-lysine plays a fundamental role in:

- Protein Synthesis : Incorporated into proteins during translation, L-lysine is recognized by transfer RNA (tRNA) and added to polypeptide chains by ribosomes. This process is vital for cellular growth and repair .

- Collagen Formation : Essential for collagen cross-linking, which supports tissue integrity.

- Calcium Absorption : Facilitates calcium uptake in the small intestine, promoting bone health .

- Immune Function : Modulates immune responses and inhibits herpes simplex virus replication by altering the lysine-to-arginine ratio .

2. Sulfurous Acid

Sulfurous acid contributes to biological activity through:

- Reducing Properties : Acts as a reducing agent, donating electrons to other molecules. This property is utilized in antioxidant and antimicrobial applications.

- Antimicrobial Action : Commonly used in food preservation and wine production to inhibit microbial growth and oxidation.

1. Medical Applications

- Herpes Simplex Virus Inhibition : Studies show that increasing the L-lysine-to-L-arginine ratio in tissues can suppress viral replication and cytopathogenicity .

- Dietary Supplementation : L-lysine is used to treat conditions like cold sores and osteoporosis due to its role in calcium metabolism and immune enhancement .

2. Industrial Applications

- Food Preservation : Sulfurous acid is widely used as an antioxidant to prevent spoilage.

- Wine Industry : Controls fermentation processes and protects against microbial contamination.

Case Study 1: L-Lysine in Viral Inhibition

A tissue culture study demonstrated that increasing the concentration of L-lysine relative to L-arginine inhibited herpes simplex virus replication. The mechanism involved competitive inhibition of arginine uptake by viral proteins, reducing viral proliferation .

Case Study 2: Antioxidant Effects of Sulfurous Acid

Sulfurous acid was tested for its ability to prevent oxidative damage in food products. Results showed a significant reduction in spoilage rates due to its electron-donating properties, highlighting its effectiveness as a preservative.

Data Table

| Property | L-Lysine | Sulfurous Acid |

|---|---|---|

| Molecular Formula | ||

| Biological Role | Protein synthesis, calcium absorption | Antioxidant, antimicrobial |

| Mechanism of Action | Incorporated into polypeptides | Reducing agent |

| Medical Applications | Herpes treatment, bone health | Food preservation |

| Industrial Use | Nutritional supplements | Wine fermentation control |

L-Lysine vs Other Amino Acids

Compared with arginine and histidine:

- L-lysine uniquely supports collagen synthesis and calcium absorption.

- It has antiviral properties not shared by other amino acids .

Sulfurous Acid vs Sulfuric Acid

Sulfurous acid differs from sulfuric acid () in being less stable but more effective as a reducing agent. Its antimicrobial properties make it ideal for applications requiring mild preservation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.